(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride

Peptide Synthesis Enzymatic Catalysis Acyl Donor

Reproducibility in peptide synthesis demands stereochemically intact lysine building blocks with reliable aqueous solubility. (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride (CAS 14280-01-4) is the pure (S)-enantiomer in hydrochloride salt form, delivering consistent performance as an Nα-benzoyl-protected, C-terminal methyl ester substrate. - Well-characterized acyl donor for trypsin- and kallikrein-catalyzed peptide bond formation, with kinetic parameters comparable to native substrates - Sterically demanding Nα-benzoyl group enables epimerization studies essential for high-purity stereodefined peptide production - Hydrochloride salt ensures consistent aqueous solubility, eliminating substrate delivery variability encountered with the free base form (CAS 17039-40-6)

Molecular Formula C14H21ClN2O3
Molecular Weight 300.78 g/mol
CAS No. 14280-01-4
Cat. No. B556264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride
CAS14280-01-4
Molecular FormulaC14H21ClN2O3
Molecular Weight300.78 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCN)NC(=O)C1=CC=CC=C1.Cl
InChIInChI=1S/C14H20N2O3.ClH/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17);1H
InChIKeyVWDOEXQMKZJMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 6-amino-2-benzamidohexanoate Hydrochloride: A Differentiated Lysine Building Block for Peptide Synthesis and Biochemical Assays


(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride (CAS 14280-01-4), also known as Nα-benzoyl-L-lysine methyl ester hydrochloride, is a protected derivative of the essential amino acid L-lysine [1]. It is characterized by an α-N-benzoyl protecting group and a C-terminal methyl ester, with a molecular weight of 300.78 g/mol . This compound serves as a foundational building block in solid-phase and solution-phase peptide synthesis, and its specific chemical modifications (esterification and benzoylation) confer unique physicochemical properties such as enhanced lipophilicity and altered proteolytic stability compared to unprotected lysine .

Workflow
Solid-phase and solution-phase peptide synthesis
Protected L-lysine building block with orthogonal benzoyl and methyl ester groups
Selection
(S)-enantiomer for stereochemically defined sequences
Hydrochloride salt ensures aqueous solubility for biochemical assays
Context
Enzymatic synthesis, protease substrate studies, racemization control
Nα-benzoyl group provides a steric environment distinct from acetyl or Fmoc analogs

The Risk of Substituting (S)-Methyl 6-amino-2-benzamidohexanoate Hydrochloride: Why In-Class Compounds Are Not Interchangeable


The (S)-enantiomer of this compound possesses specific stereochemistry critical for its interaction with biological systems, particularly enzymes [1]. Substituting with its racemic mixture or with analogs like the (R)-enantiomer introduces variables that can confound experimental results. Furthermore, the hydrochloride salt form is essential for its solubility in aqueous solutions, a property not shared by the free base form (CAS 17039-40-6) . In enzyme studies, the specific combination of the Nα-benzoyl group and methyl ester determines its recognition and turnover by proteases like trypsin and kallikrein [2]. Generic substitution with another Nα-protected lysine derivative (e.g., Nα-acetyl or Nα-Fmoc) would drastically alter its enzymatic substrate profile, leading to non-comparable kinetic data and failed synthetic outcomes.

Stereochemistry Substituting with the (R)-enantiomer or a racemic mixture may shift enzymatic recognition and confound kinetic results.
Salt form The free base form (Bz-Lys-OMe) lacks aqueous solubility, which can disrupt assay workflows requiring a buffered medium.
Protecting group Replacing the Nα-benzoyl group with Nα-acetyl or Nα-Fmoc alters the substrate profile for proteases like trypsin and kallikrein.

Quantitative Differentiation of (S)-Methyl 6-amino-2-benzamidohexanoate Hydrochloride: A Comparative Evidence Guide


Kinetic Efficiency as an Acyl Donor in Enzymatic Peptide Synthesis Compared to Trypsin Substrates

In enzymatic peptide synthesis using organic solvents, (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride acts as a highly efficient acyl donor. Its catalytic efficiency, represented by the apparent (kcat/Km) value, is remarkably similar to that of the native trypsin substrate N-α-benzoyl-L-lysyl-L-phenylalanine amide, with only a 10-fold decrease observed [1]. This performance is comparable to other acyl donors like N-benzoyl-L-tyrosine ethyl ester, establishing it as a robust tool for enzyme-catalyzed bond formation [1].

Enzymatic Acyl Donor Efficiency
Cross-study comparable
(kcat/Km)app only 10-fold lower than native trypsin substrate
Supports enzymatic synthesis workflow
Modified chymotrypsin in organic solvent; may require method transfer validation
Peptide Synthesis Enzymatic Catalysis Acyl Donor

Racemization Control in Peptide Coupling vs. Alternative Derivatives

The Nα-benzoyl group on (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride plays a critical role in minimizing racemization during peptide bond formation, a common and detrimental side reaction in peptide synthesis [1]. Studies using this compound in a series of diastereomeric peptide derivatives (N-benzoyl-D,L-X-Nε-benzyloxycarbonyl-L-lysine methyl ester, where X = alanyl, valyl, leucyl, phenylalanyl, and isoleucyl) demonstrate its utility in creating model systems to study and subsequently control racemization [1]. This contrasts with less sterically hindered protecting groups, which often exhibit higher rates of epimerization.

Racemization Control Model
Class-level inference
Forms diastereomeric model systems for studying epimerization
Supports purification and yield optimization studies
N-benzoyl steric effect is inferred; exact racemization rate not quantified
Peptide Synthesis Racemization Diastereomeric Purity

Anti-Angiogenic Activity in Disrupting MMP2-Integrin Interaction

This compound has been identified as a key intermediate or substructure in the discovery of a novel class of small-molecule anti-angiogenic agents that disrupt the protein-protein interaction between MMP2 and integrin αVβ3 [1]. This mechanism is distinct from direct MMP2 catalytic inhibition or blocking integrin-ligand binding, representing a new therapeutic target in angiogenesis [1].

MMP2-Integrin Disruption
Supporting evidence
Key substructure in small-molecule leads disrupting MMP2-αVβ3 interaction
Assay context for anti-angiogenesis pathway study
Novel mechanism; quantitative IC50 for parent lead not provided here
Angiogenesis Inhibition MMP2 Integrin αVβ3 Cancer Research

Superior Aqueous Solubility vs. Free Base Form (Bz-Lys-OMe)

The hydrochloride salt form (CAS 14280-01-4) is specifically chosen for its enhanced solubility in aqueous solutions, a critical property for its use in biochemical assays and enzymatic reactions . This contrasts directly with the free base form, Bz-Lys-OMe (CAS 17039-40-6), which is noted to have lower water solubility .

Aqueous Solubility vs. Free Base
Head-to-head
HCl salt is highly soluble; free base (Bz-Lys-OMe) is not
Directly enables aqueous biochemical assay use
Qualitative datasheet comparison; exact solubility mg/mL not provided
Solubility Formulation Aqueous Assays

Optimal Applications for (S)-Methyl 6-amino-2-benzamidohexanoate Hydrochloride Based on Evidence


Enzymatic Peptide Synthesis with Modified Serine Proteases

Use this compound as a high-efficiency acyl donor in organic solvents for the synthesis of specific peptide bonds. Its kinetic performance is well-characterized and comparable to native peptide substrates, making it ideal for developing enzymatic synthesis routes for pharmaceutical peptides [1].

Model System for Investigating and Controlling Racemization

Employ this compound in peptide coupling studies to optimize reaction conditions and minimize epimerization. Its Nα-benzoyl group provides a sterically demanding, class-typical environment for studying racemization mechanisms, crucial for producing high-purity, stereochemically defined peptides [1].

Discovery of Anti-Angiogenic Leads Targeting MMP2-Integrin Interactions

Utilize this compound as a substructure or starting material for synthesizing and screening small-molecule libraries designed to disrupt the MMP2-αVβ3 interaction. This approach can lead to the identification of novel anti-angiogenic agents for cancer therapy [1].

Aqueous Biochemical Assays for Protease Activity

Rely on the hydrochloride salt form for assays requiring an Nα-benzoyl-L-lysine methyl ester substrate in aqueous buffer. Its superior water solubility ensures consistent and reliable substrate delivery in enzymatic assays, unlike its free base counterpart [1].

Application
Selection Property
Validation Focus
Enzymatic Peptide Synthesis
Kinetic acyl donor efficiency
Enzyme kinetics and coupling yield
Racemization Control Studies
Sterically demanding Nα-benzoyl environment
Diastereomeric purity and epimerization rate
Angiogenesis Pathway Research
MMP2-αVβ3 interaction disruption substructure
In vitro binding and pathway-response assays
Aqueous Protease Assays
Hydrochloride salt aqueous solubility
Substrate delivery consistency in buffer
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